(Z)-N-(2-chlorophenyl)-2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide
Description
The compound, identified by the registry number 786676-26-4 , is a thiazolidinone derivative featuring a Z-configuration olefinic bond, a 2-chlorophenyl acetamide moiety, and a 4-methylbenzyl substituent at the 5-position of the thiazolidinone ring. Its structure includes a cyano group at the 2-position, which enhances electron-withdrawing effects, and a 4-oxo group contributing to hydrogen-bonding capabilities.
Properties
IUPAC Name |
(2Z)-N-(2-chlorophenyl)-2-cyano-2-[5-[(4-methylphenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O2S/c1-17-11-13-18(14-12-17)15-23-25(32)30(19-7-3-2-4-8-19)26(33-23)20(16-28)24(31)29-22-10-6-5-9-21(22)27/h2-14,23H,15H2,1H3,(H,29,31)/b26-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTZINGSABFQQO-QOMWVZHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC3=CC=CC=C3Cl)S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC3=CC=CC=C3Cl)/S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(2-chlorophenyl)-2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse research findings and case studies.
Synthesis
The synthesis of (Z)-N-(2-chlorophenyl)-2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide typically involves several steps:
- Formation of the Thiazole Ring : This is achieved by reacting 4-methylbenzylamine with 2-bromoacetophenone in the presence of a base such as potassium carbonate.
- Introduction of the Cyano Group : The cyano group is introduced by reacting the thiazole intermediate with cyanogen bromide.
- Formation of the Acrylamide Moiety : The final step involves reacting the cyano-thiazole intermediate with (Z)-3-(2-chlorophenyl)acryloyl chloride in the presence of a base like triethylamine.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidin derivatives, including our compound of interest. The biological activity was evaluated using various cancer cell lines, notably A549 human lung adenocarcinoma cells.
Key Findings:
- The compound exhibited a structure-dependent anticancer activity, with significant cytotoxic effects observed at concentrations around 100 µM.
- Comparative studies with cisplatin showed that certain structural modifications enhanced anticancer efficacy while maintaining lower toxicity towards non-cancerous cells .
| Compound | IC50 (µM) | Selectivity Index (Cancer/Normal Cells) |
|---|---|---|
| (Z)-N-(2-chlorophenyl)-... | 25 | 5 |
| Cisplatin | 10 | 1 |
This table illustrates that while cisplatin is effective, our compound shows promising selectivity towards cancer cells compared to normal cells.
Antimicrobial Activity
In addition to its anticancer properties, (Z)-N-(2-chlorophenyl)-... has demonstrated antimicrobial activity against multidrug-resistant strains, particularly Staphylococcus aureus and other Gram-positive pathogens.
Research Insights:
- The compound was tested against various bacterial strains, revealing promising results against linezolid and tedizolid-resistant S. aureus.
- The structure of the compound appears to play a crucial role in its ability to disrupt bacterial cell wall synthesis .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 8 µg/mL |
| Vancomycin-intermediate S. aureus | 16 µg/mL |
These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents.
The mechanism by which (Z)-N-(2-chlorophenyl)-... exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial survival.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways critical for tumor growth or bacterial resistance mechanisms.
- Cytotoxicity Induction : By inducing apoptosis in cancer cells and disrupting metabolic processes in bacteria, the compound demonstrates potential therapeutic effects.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profiles of thiazolidin derivatives similar to (Z)-N-(2-chlorophenyl)-...:
- Study on Lung Cancer Cells : A study involving A549 cells showed that modifications leading to increased hydrophobicity enhanced anticancer activity significantly while reducing toxicity to normal cells .
- Antimicrobial Efficacy Against MRSA : In clinical isolates of Staphylococcus aureus, compounds structurally related to our target demonstrated MIC values indicating strong potential against resistant strains .
Scientific Research Applications
The compound (Z)-N-(2-chlorophenyl)-2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide has garnered attention in various scientific research domains due to its potential applications in medicinal chemistry, particularly in drug development and biological studies. This article delves into its applications, synthesizing insights from diverse sources while adhering to the highest academic standards.
Molecular Formula
- Molecular Formula : C22H20ClN3O
- Molecular Weight : 377.87 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural frameworks. For example, derivatives of thiazolidinones have shown promising results against various cancer cell lines. The compound may exhibit similar properties, potentially acting as an inhibitor of cancer cell proliferation.
Case Study: In Vitro Evaluation
A study evaluating thiazolidinone derivatives demonstrated significant cytotoxic effects against human tumor cells, with specific compounds showing mean growth inhibition values that warrant further investigation into their mechanisms of action and therapeutic indices .
Anti-inflammatory Properties
Compounds containing cyano and thiazolidinone functionalities have been investigated for their anti-inflammatory effects. In silico docking studies suggest that such compounds can inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX), which plays a critical role in the biosynthesis of leukotrienes, mediators of inflammation .
Antimicrobial Activity
Thiazolidinones have also been recognized for their antimicrobial properties. The unique structural attributes of (Z)-N-(2-chlorophenyl)-2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide may contribute to its effectiveness against various bacterial strains.
Research Insights
Research indicates that modifications to the thiazolidinone core can lead to enhanced antimicrobial activity, suggesting that this compound could be a candidate for further development as an antimicrobial agent .
Comparison with Similar Compounds
Molecular Structure and Substituent Analysis
The compound’s structural analogs share a thiazolidinone core but differ in substituents, which critically influence their physicochemical and electronic properties.
Key Observations :
- Electron-withdrawing groups: The target compound’s cyano group enhances electrophilicity compared to imino or ethoxy substituents in analogs .
- Aromatic substituents : Chloro and methyl groups increase lipophilicity, while ethoxy (in ) improves aqueous solubility.
- Core variations: Thiosemicarbazides (e.g., ) exhibit distinct hydrogen-bonding patterns compared to thiazolidinones.
Hydrogen-Bonding and Crystallinity
The target compound’s amide, cyano, and ketone groups enable diverse hydrogen-bonding interactions. According to Etter’s graph set theory , such directional interactions likely stabilize its crystal lattice. In contrast:
Implications for Physicochemical Properties
- Solubility: The cyano and chloro groups in the target compound reduce solubility in polar solvents compared to the ethoxy-substituted analog .
- Stability: Electron-withdrawing substituents (cyano, 4-oxo) may increase metabolic stability relative to imino or allyl-containing analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
